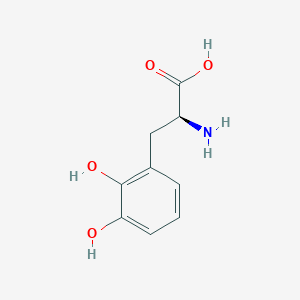

(S)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid

Descripción general

Descripción

(S)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid is a compound with significant importance in various scientific fields. It is a derivative of phenylalanine and contains both amino and dihydroxyphenyl groups, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid typically involves the use of starting materials such as phenylalanine derivatives. One common method includes the hydroxylation of phenylalanine to introduce the dihydroxyphenyl group. This can be achieved through enzymatic or chemical hydroxylation processes.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection and deprotection of functional groups, selective hydroxylation, and purification through crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include quinones, reduced derivatives, and various substituted amides.

Aplicaciones Científicas De Investigación

(S)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic effects and as a precursor for drug synthesis.

Industry: Utilized in the production of various chemicals and materials.

Mecanismo De Acción

The mechanism by which (S)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The dihydroxyphenyl group can participate in redox reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2,4-Dihydroxyphenyl)propionic acid

- 3,4-Dihydroxyphenylacetic acid

- 2,3-Dihydroxybenzoic acid

Uniqueness

(S)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid is unique due to its combination of amino and dihydroxyphenyl groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications.

Actividad Biológica

(S)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid, commonly referred to as a derivative of phenylalanine, exhibits significant biological activity that has garnered attention in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. This compound's unique structure, characterized by both an amino group and a dihydroxyphenyl group, allows it to participate in numerous biochemical interactions and pathways.

The molecular formula for this compound is , with a molar mass of approximately 197.19 g/mol. Its structure includes a central propanoic acid backbone attached to an amino group and a dihydroxyphenyl moiety, which contributes to its reactivity and biological functions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Modulation : The compound has been studied for its potential role in inhibiting specific enzymes, particularly those involved in metabolic pathways related to oxidative stress and inflammation. Its dihydroxyphenyl group can participate in redox reactions, enhancing its efficacy as an antioxidant.

- Receptor Interaction : It can bind to various receptors, potentially modulating their activity. This interaction may influence signaling pathways associated with cell proliferation and apoptosis.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. This activity has implications for neuroprotection and the prevention of degenerative diseases.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the modulation of inflammatory mediators. Studies suggest that it may inhibit the activation of nuclear factor kappa B (NF-κB), a key player in inflammatory responses .

Neuroprotective Effects

In animal studies, this compound has been linked to neuroprotective effects. Its ability to influence pathways such as PI3K/AKT/mTOR suggests it may help mitigate neuronal damage associated with conditions like Alzheimer's disease.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Main Biological Activity |

|---|---|---|

| 3-(2-Hydroxyphenyl)propanoic acid | Phenolic amino acid | Antioxidant properties |

| 2-Hydroxyphenylalanine | Amino acid derivative | Neuroprotective effects |

| 3,4-Dihydroxyphenylacetic acid | Phenolic compound | Anti-inflammatory effects |

Case Studies and Research Findings

- Neuroprotection Study : In a study involving rats administered with this compound at doses of 10 or 20 mg/kg, significant reductions in markers of oxidative stress were observed. The compound was found to upregulate heme oxygenase-1 (HO-1), contributing to its neuroprotective effects .

- Inflammation Model : Another study demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in a murine model of induced inflammation. The results suggest its potential as a therapeutic agent for inflammatory diseases.

Propiedades

IUPAC Name |

(2S)-2-amino-3-(2,3-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c10-6(9(13)14)4-5-2-1-3-7(11)8(5)12/h1-3,6,11-12H,4,10H2,(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATUQRGCLABGAL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90709035 | |

| Record name | 2,3-Dihydroxy-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90709035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28900-64-3 | |

| Record name | 2,3-Dihydroxy-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90709035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.